molecular formula C16H35BrOSi B12581605 [(10-Bromodecyl)oxy](triethyl)silane CAS No. 586964-08-1

[(10-Bromodecyl)oxy](triethyl)silane

Cat. No.: B12581605
CAS No.: 586964-08-1
M. Wt: 351.44 g/mol
InChI Key: RMTCFIFAGPQFPL-UHFFFAOYSA-N
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Description

(10-Bromodecyl)oxysilane is an organosilicon compound with the molecular formula C16H35BrOSi It is characterized by the presence of a bromodecyl group attached to a triethylsilane moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10-Bromodecyl)oxysilane typically involves the reaction of 10-bromodecanol with triethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which subsequently reacts with triethylchlorosilane to yield the desired product. The reaction conditions generally include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of (10-Bromodecyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with efficient mixing and temperature control. The product is typically purified by distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(10-Bromodecyl)oxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like THF or DCM, and bases such as triethylamine.

    Reduction: Reducing agents like LiAlH4, solvents like ether or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or water.

Major Products Formed

    Substitution: Products include amines, thioethers, or ethers depending on the nucleophile used.

    Reduction: The major product is decylsilane.

    Oxidation: Products include decyl alcohol or decyl aldehyde.

Scientific Research Applications

(10-Bromodecyl)oxysilane has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.

    Biology: Employed in the modification of biomolecules and surfaces for biological assays and studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (10-Bromodecyl)oxysilane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromine atom, which makes the carbon-bromine bond susceptible to nucleophilic attack. The compound can also participate in hydrosilylation reactions, where the silicon-hydrogen bond reacts with unsaturated substrates to form silyl ethers.

Comparison with Similar Compounds

(10-Bromodecyl)oxysilane can be compared with other similar compounds such as:

    Triethylsilane: A simpler organosilicon compound used as a reducing agent and precursor to silyl ethers.

    (10-Bromodecyl)trimethylsilane: Similar to (10-Bromodecyl)oxysilane but with a trimethylsilane moiety instead of triethylsilane.

    (10-Bromodecyl)dimethylsilane: Contains a dimethylsilane group and exhibits similar reactivity but different steric properties.

The uniqueness of (10-Bromodecyl)oxysilane lies in its specific combination of a bromodecyl group and a triethylsilane moiety, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.

Properties

CAS No.

586964-08-1

Molecular Formula

C16H35BrOSi

Molecular Weight

351.44 g/mol

IUPAC Name

10-bromodecoxy(triethyl)silane

InChI

InChI=1S/C16H35BrOSi/c1-4-19(5-2,6-3)18-16-14-12-10-8-7-9-11-13-15-17/h4-16H2,1-3H3

InChI Key

RMTCFIFAGPQFPL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCCCCCCCCCBr

Origin of Product

United States

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